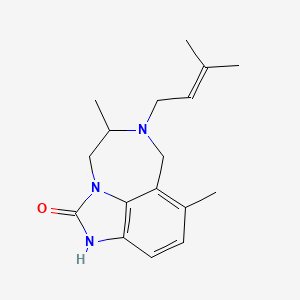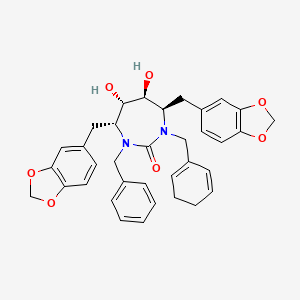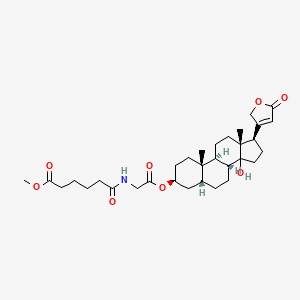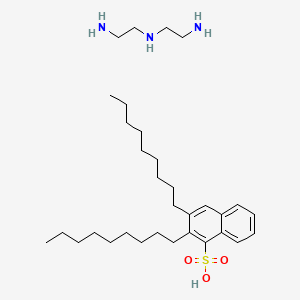
Einecs 288-089-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, colorless to pale yellow viscous liquid with cationic nature . Benzalkonium Chloride is known for its broad spectrum of activity against bacteria, fungi, algae, and viruses, making it a valuable ingredient in various applications, including medical, veterinary, cosmetic, and household products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzalkonium Chloride is typically synthesized through the reaction of benzyl chloride with a mixture of long-chain alkyl dimethylamines. The reaction is carried out in an aqueous medium, and the resulting product is purified through various techniques such as distillation and crystallization .
Industrial Production Methods
In industrial settings, Benzalkonium Chloride is produced in large quantities using continuous flow reactors. The process involves the controlled addition of benzyl chloride to a solution of alkyl dimethylamines under specific temperature and pressure conditions. The product is then subjected to purification steps to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Benzalkonium Chloride undergoes several types of chemical reactions, including:
Oxidation: Benzalkonium Chloride can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions involving Benzalkonium Chloride are less common but can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzalkonium Chloride can lead to the formation of benzyl alcohol and other oxidized derivatives .
Scientific Research Applications
Benzalkonium Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in various organic synthesis reactions.
Biology: Employed as a disinfectant in laboratory settings to ensure sterile conditions.
Medicine: Utilized as an antiseptic in wound care products and as a preservative in ophthalmic solutions.
Mechanism of Action
Benzalkonium Chloride exerts its effects by disrupting the cell membranes of microorganisms. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar disinfectant properties.
Chlorhexidine: A bisbiguanide compound used as an antiseptic and disinfectant.
Octenidine Dihydrochloride: A cationic surfactant with broad-spectrum antimicrobial activity.
Uniqueness
Benzalkonium Chloride is unique due to its broad spectrum of activity, low toxicity, and versatility in various applications. Unlike some other disinfectants, it is effective at low concentrations and remains active in the presence of organic matter .
Properties
CAS No. |
85650-80-2 |
|---|---|
Molecular Formula |
C32H57N3O3S |
Molecular Weight |
563.9 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2,3-di(nonyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S.C4H13N3/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;5-1-3-7-4-2-6/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);7H,1-6H2 |
InChI Key |
QVDUIDMEXVBIKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)O.C(CNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


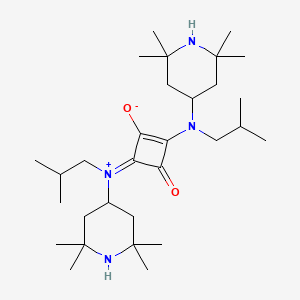

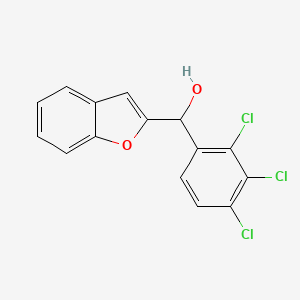
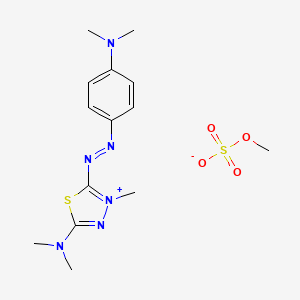
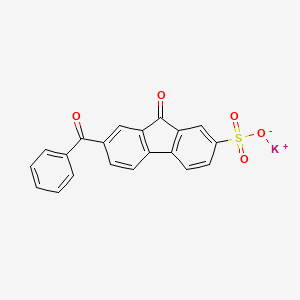
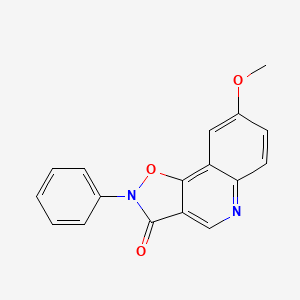
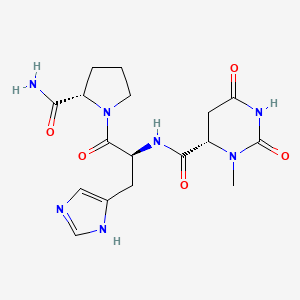
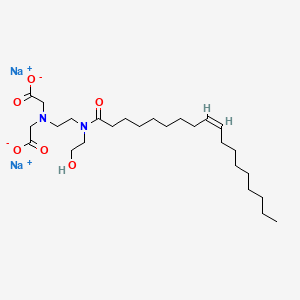
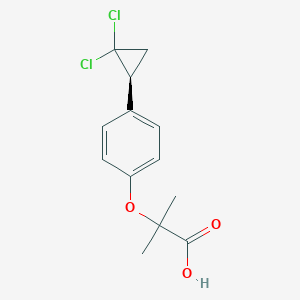
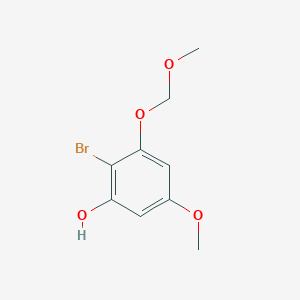
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
